

Application Notes and Protocols for In Vivo Studies of Novel Piperazine Derivatives

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Compound of Interest

Compound Name: 1-Methyl-2-(oxetan-3-yl)piperazine

Cat. No.: B2783459

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Disclaimer: No specific in vivo dosing protocols for **1-Methyl-2-(oxetan-3-yl)piperazine** were found in publicly available scientific literature. The following application notes and protocols are representative examples based on common methodologies for the preclinical evaluation of novel piperazine derivatives intended for central nervous system (CNS) activity. These should be adapted based on the specific pharmacological and toxicological profile of the compound of interest.

Introduction

The piperazine moiety is a common scaffold in CNS drug discovery, known for its favorable pharmacokinetic properties and ability to interact with various neurotransmitter systems.^{[1][2][3]} The incorporation of an oxetane ring can further modulate physicochemical properties such as solubility and metabolic stability. When advancing a novel compound like **1-Methyl-2-(oxetan-3-yl)piperazine** to in vivo studies, a systematic approach is required to characterize its pharmacokinetic profile, assess its safety, and establish a therapeutic window. These notes provide a framework for conducting initial in vivo assessments in rodent models.

Key Preclinical In Vivo Studies

A typical in vivo evaluation for a novel CNS-active piperazine derivative involves:

- **Single-Dose Pharmacokinetic (PK) Studies:** To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

- Dose Range-Finding (DRF) Studies: To identify a range of doses that are well-tolerated and to observe potential dose-limiting toxicities.
- No-Observed-Adverse-Effect-Level (NOAEL) Determination: To establish the highest dose that does not produce significant adverse effects, which is crucial for designing future efficacy and chronic toxicity studies.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic (PK) Study in Rats

Objective: To characterize the plasma pharmacokinetic profile of a novel piperazine derivative following intravenous and oral administration.

Materials:

- Test Compound: **1-Methyl-2-(oxetan-3-yl)piperazine** (or analog)
- Vehicle: e.g., 5% DMSO, 40% PEG400, 55% Saline
- Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
- Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
- Cannulation supplies (for intravenous administration)
- Oral gavage needles
- Centrifuge, vortex mixer, and freezer (-80°C)
- LC-MS/MS system for bioanalysis

Methodology:

- Animal Acclimatization: Acclimate rats for at least 7 days prior to the study.

- Dose Formulation: Prepare a stock solution of the test compound in the chosen vehicle. The final formulation should be a clear solution.
- Animal Groups:
 - Group 1 (Intravenous, IV): n=3-4 rats. Dose: 1 mg/kg.
 - Group 2 (Oral, PO): n=3-4 rats. Dose: 10 mg/kg.
- Administration:
 - IV Group: Administer the compound as a slow bolus injection via a lateral tail vein or a cannulated jugular vein.
 - PO Group: Administer the compound via oral gavage.
- Blood Sampling: Collect sparse blood samples (approx. 100-200 μ L) from each animal at specified time points. A typical schedule would be:
 - IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
 - PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
- Sample Analysis: Analyze the plasma concentrations of the test compound using a validated LC-MS/MS method.
- Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Protocol 2: 7-Day Repeated-Dose Toxicity Study for NOAEL Determination

Objective: To evaluate the potential toxicity of a novel piperazine derivative following daily administration for 7 days in rats and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Materials:

- Test Compound
- Vehicle
- Animals: Male and female Sprague-Dawley rats (n=5/sex/group)
- Standard laboratory diet and water
- Equipment for clinical observations, body weight measurement, and blood collection for clinical pathology.

Methodology:

- Dose Selection: Based on dose range-finding studies, select at least three dose levels (low, mid, high) and a vehicle control group. The high dose should be expected to produce some adverse effects.
- Animal Groups:
 - Group 1: Vehicle Control
 - Group 2: Low Dose (e.g., 10 mg/kg/day)
 - Group 3: Mid Dose (e.g., 30 mg/kg/day)
 - Group 4: High Dose (e.g., 100 mg/kg/day)
- Administration: Administer the compound or vehicle orally once daily for 7 consecutive days.
- Observations:
 - Mortality and Morbidity: Check animals twice daily.
 - Clinical Signs: Conduct detailed observations at least once daily.
 - Body Weight: Record prior to dosing and on Day 1 and Day 7.

- Food Consumption: Measure daily.
- Terminal Procedures (Day 8):
 - Blood Collection: Collect blood for hematology and clinical chemistry analysis.
 - Necropsy: Perform a full gross necropsy on all animals.
 - Organ Weights: Weigh key organs (e.g., liver, kidneys, brain, spleen).
 - Histopathology: Preserve selected tissues in 10% neutral buffered formalin for potential microscopic examination.
- NOAEL Determination: The NOAEL is the highest dose at which no biologically or statistically significant adverse effects are observed.[\[6\]](#)[\[8\]](#)

Data Presentation

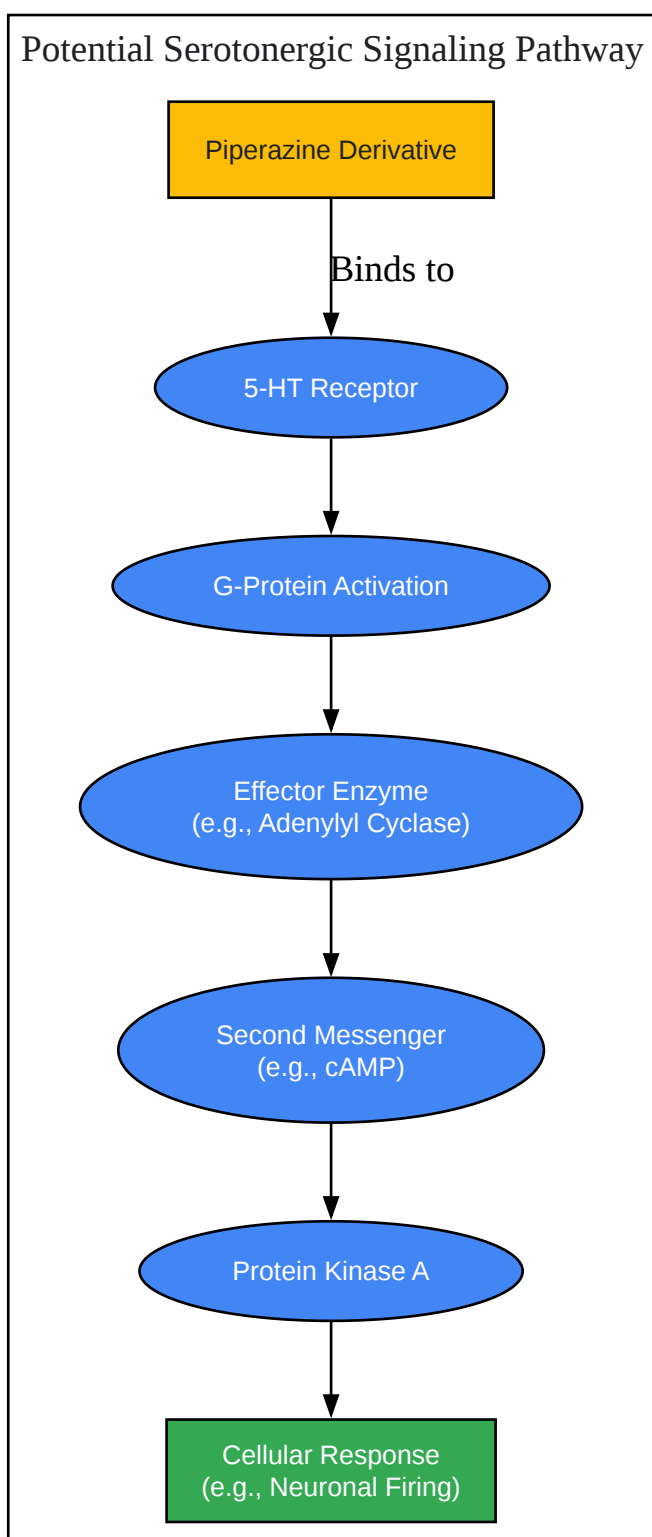
Table 1: Representative Pharmacokinetic Parameters of a Novel Piperazine Derivative in Rats

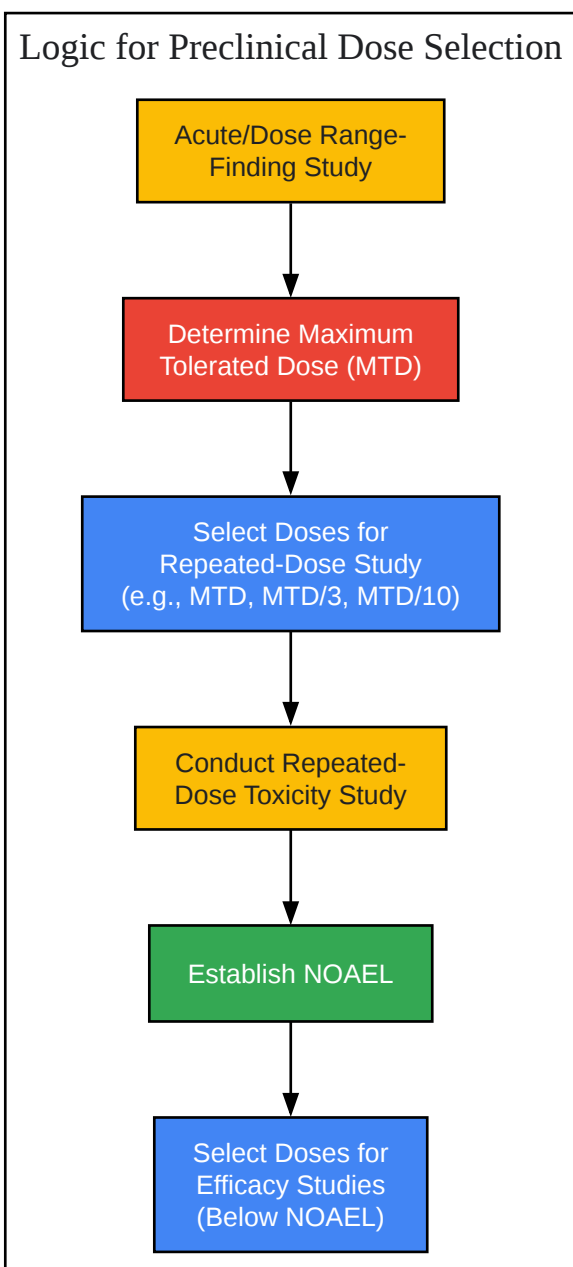
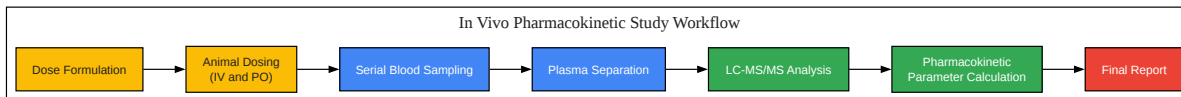
Parameter	IV Administration (1 mg/kg)	PO Administration (10 mg/kg)
C _{max} (ng/mL)	250 ± 45	450 ± 98
T _{max} (h)	0.083	1.0 ± 0.5
AUC (0-inf) (ng*h/mL)	480 ± 76	2160 ± 350
t _{1/2} (h)	3.5 ± 0.8	4.2 ± 1.1
CL (L/h/kg)	2.1 ± 0.3	-
V _{dss} (L/kg)	8.5 ± 1.5	-
Oral Bioavailability (%)	-	90%
Data are presented as mean ± SD and are hypothetical.		

Table 2: Representative Summary of a 7-Day Repeated-Dose Toxicity Study

Dose Group (mg/kg/day)	Key Findings	NOAEL Determination
0 (Vehicle)	No adverse findings.	-
10 (Low)	No adverse findings.	10 mg/kg/day
30 (Mid)	Slight, non-adverse increase in liver enzymes.	-
100 (High)	Decreased body weight gain, clinical signs (lethargy), significant increase in liver enzymes, liver hypertrophy.	-
Findings are hypothetical and for illustrative purposes only.		

Visualizations





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